2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide

UBC13 polyubiquitin TR-FRET

This compound is a structurally validated UBC13 inhibitor with a confirmed IC₅₀ of 1332±89 nM in TR‑FRET format, offering a quantitative benchmark for ubiquitin‑pathway screening. Unlike generic benzylidene hydrazones, the indol‑3‑ylmethylene substituent provides critical hydrogen‑bond donor topology at the UBC13 binding site and extended UV‑Vis conjugation for fluorescence‑based assay compatibility. Its excellent selectivity over Bcl‑2 A1 (IC₅₀ >20,000 nM) enables use as a selectivity control in counter‑screening panels. ≥98% purity, full spectral characterization available. Procure for SAR expansion, HTS triage, or computational model calibration.

Molecular Formula C14H13N5OS
Molecular Weight 299.35
CAS No. 385373-24-0
Cat. No. B2825738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide
CAS385373-24-0
Molecular FormulaC14H13N5OS
Molecular Weight299.35
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C(=O)NN=CC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H13N5OS/c1-8-12(21-14(15)18-8)13(20)19-17-7-9-6-16-11-5-3-2-4-10(9)11/h2-7,16H,1H3,(H2,15,18)(H,19,20)/b17-7+
InChIKeyULOQRTSGZFTITF-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide – Structural and Physicochemical Baseline for Procurement


2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide (CAS 385373-24-0) is a heterocyclic hydrazone that combines a 2-amino-4-methylthiazole-5-carbohydrazide scaffold with an indole-3-carboxaldehyde-derived imine side chain, yielding a molecular formula of C₁₄H₁₃N₅OS and a molecular weight of 299.35 g/mol [1]. The compound contains a hydrazone (–NH–N=CH–) linkage that establishes an extended π-conjugated system between the electron-rich indole ring and the thiazole core, a structural feature that distinguishes it from simpler arylidene-hydrazide analogs and imparts characteristic electronic absorption and hydrogen-bonding profiles [2]. Commercially, the compound is typically supplied at ≥98% purity, and its spectral identity has been confirmed via NMR, IR, and mass spectrometry in multiple independent characterizations .

Why Generic Substitution Fails for 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide


Simple in-class substitution with a generic 2-amino-4-methylthiazole-5-carbohydrazide or a non-indole hydrazone is not advisable because the indol-3-ylmethylene substituent directly governs both the electronic conjugation length and the hydrogen-bond donor/acceptor topology of the molecule [1]. The indole NH functions as a hydrogen-bond donor that is absent in phenyl- or furyl-hydrazone analogs, altering binding poses in protein pockets such as the UBC13 ubiquitin-conjugating enzyme [2]. Additionally, the extended π-system of the indole-thiazole hydrazone shifts the UV-Vis absorption profile relative to benzylidene congeners, which has practical consequences for TR-FRET and fluorescence-based assay compatibility [2][3]. Consequently, replacing this compound with a close analog lacking the indole ring risks both altered target engagement and incompatible spectroscopic behavior in the same assay protocol.

Quantitative Differentiation Evidence for 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide


UBC13 Polyubiquitin Inhibition: Target Engagement Differentiation vs. Non-Indole Hydrazone Analogs

The compound exhibits measurable inhibition of the ubiquitin-conjugating enzyme E2 N (UBC13) with an IC₅₀ of 1332 ± 89 nM in a dose-response TR-FRET assay, as deposited in PubChem BioAssay AID 493155 [1]. In contrast, a representative 2-amino-4-methylthiazole-5-carbohydrazide derivative bearing a 3,4-dimethoxybenzylidene substituent (2-amino-N'-(3,4-dimethoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide) showed no reportable inhibition in the same assay panel [2], indicating that the indol-3-ylmethylene motif contributes to UBC13 binding in a manner not replicated by simple electron-rich benzylidene analogs.

UBC13 polyubiquitin TR-FRET

Selectivity Profile: Bcl-2 Family Protein A1 vs. UBC13 Differential Activity

The compound demonstrates differential activity across two unrelated target classes: it inhibits UBC13 with an IC₅₀ of 1332 ± 89 nM [1], whereas against Bcl-2-related protein A1 (Mouse) it shows an IC₅₀ > 20,000 nM [2]. This >15-fold selectivity window, measured under comparable in vitro enzyme inhibition conditions, indicates that the indole-thiazole hydrazone is not a promiscuous protein binder and displays target-specific inhibition at low micromolar concentrations. By comparison, multi-target thiazolyl-indole carboxamide derivatives reported in the literature often show pan-kinase inhibition profiles with sub-micromolar activity against EGFR, HER2, VEGFR-2, and CDK2 simultaneously [3].

Bcl-2 UBC13 selectivity

Physicochemical and Hydrogen-Bond Donor Capacity vs. 2-Amino-4-methylthiazole-5-carbohydrazide Parent Scaffold

Introduction of the indol-3-ylmethylene hydrazone group increases the hydrogen-bond donor count from 4 (parent hydrazide, CAS 63788-59-0, C₅H₈N₄OS, MW 172.21) to 5 (target compound, C₁₄H₁₃N₅OS, MW 299.35) and adds a planar indole ring that raises the calculated logP while also increasing the topological polar surface area [1]. In contrast, the parent 2-amino-4-methylthiazole-5-carbohydrazide (CAS 63788-59-0) lacks the indole NH donor and aromatic extension, resulting in significantly lower calculated lipophilicity and fewer potential π-stacking interactions . These calculated physicochemical differences predict altered membrane permeability and protein-binding surface complementarity relative to the unsubstituted hydrazide.

hydrogen bond donor logP drug-likeness

Best Research and Industrial Application Scenarios for 2-Amino-4-methyl-thiazole-5-carboxylic acid (1H-indol-3-ylmethylene)-hydrazide


UBC13 Polyubiquitin Inhibition Assay Development and Probe Optimization

With a confirmed dose-response IC₅₀ of 1332 ± 89 nM against UBC13 in a TR-FRET format, this compound serves as a validated starting point for medicinal chemistry optimization campaigns targeting the ubiquitin-conjugating pathway. Its indole hydrazone scaffold can be systematically varied to improve potency while retaining the TR-FRET-compatible spectroscopic window [1]. Procurement is justified when a reproducible, structurally characterized UBC13 inhibitor is required to benchmark new assay batches or to serve as a reference inhibitor during HTS triage, especially given that simple benzylidene analogs lack this activity [2].

Target-Selectivity Counter-Screening Panels for Polyubiquitin vs. Bcl-2 Pathways

The compound's differential activity (UBC13 IC₅₀ = 1332 nM vs. Bcl-2 A1 IC₅₀ >20,000 nM) makes it useful as a selectivity control in counter-screening panels. When profiling new ubiquitin-pathway inhibitors, including this compound in parallel Bcl-2 and UBC13 assays can help distinguish pathway-specific hits from promiscuous protein binders, providing a selectivity benchmark that is quantitatively defined [1][3].

Structure-Activity Relationship (SAR) Studies on Indole-Thiazole Hybrids for Kinase and Ubiquitin Targets

The indole-thiazole hydrazone core is a privileged scaffold that appears in CDK2 inhibitors and other kinase-targeted libraries [4]. This specific compound, characterized by its indol-3-ylmethylene hydrazide linkage, provides a structurally distinct entry point for SAR exploration compared to the 3-thiazolyl-indole carboxamide series. Its quantitative activity data against UBC13 and Bcl-2 offer a dual-target SAR anchor that can guide functional group additions or scaffold hopping while monitoring selectivity shifts.

Spectroscopic and Physicochemical Reference for Indole-Hydrazone Compound Libraries

The compound's extended π-conjugation between the indole and thiazole rings results in a characteristic UV-Vis absorption profile and defined hydrogen-bond donor count (5 HBD). These properties make it a suitable reference compound for calibrating computational models of logP, solubility, and protein binding for indole-hydrazone libraries, and for validating LC-MS purity analysis methods in compound management workflows [5].

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